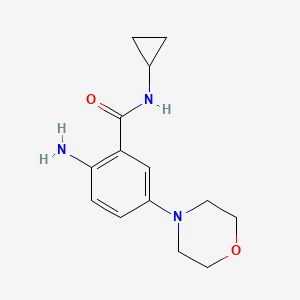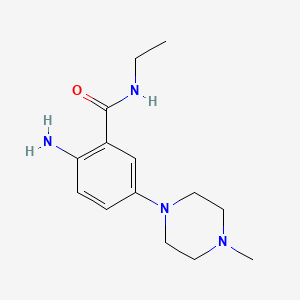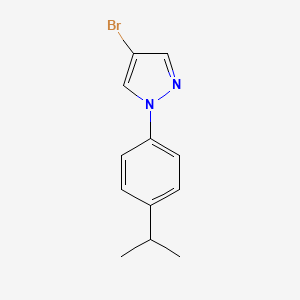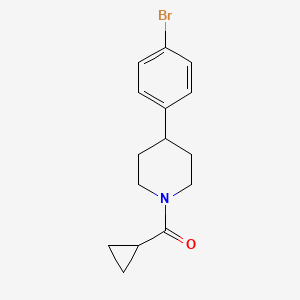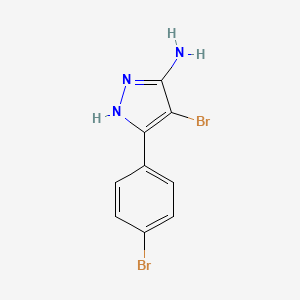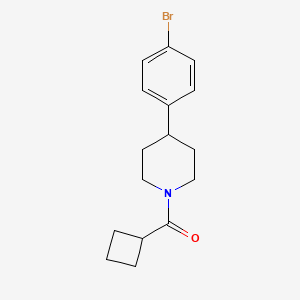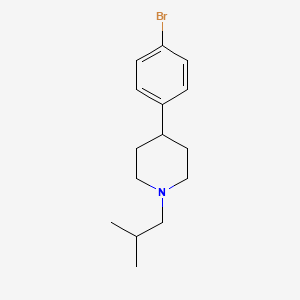
4-(4-Bromophenyl)-1-isobutylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-1-isobutylpiperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a bromophenyl group attached to the piperidine ring, along with an isobutyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-isobutylpiperidine typically involves the reaction of 4-bromobenzaldehyde with isobutylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired piperidine derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as palladium on carbon can also be employed to facilitate the reduction step, ensuring a high-purity product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Hydroxy or amino derivatives.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-1-isobutylpiperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-1-isobutylpiperidine involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound can modulate the activity of neurotransmitter receptors, thereby influencing various physiological processes .
Comparaison Avec Des Composés Similaires
4-(4-Bromophenyl)piperidine: Lacks the isobutyl group, resulting in different chemical properties and biological activities.
4-(4-Chlorophenyl)-1-isobutylpiperidine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
4-(4-Fluorophenyl)-1-isobutylpiperidine: Contains a fluorine atom, which affects its pharmacokinetic properties.
Uniqueness: 4-(4-Bromophenyl)-1-isobutylpiperidine is unique due to the presence of both the bromophenyl and isobutyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-(2-methylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN/c1-12(2)11-17-9-7-14(8-10-17)13-3-5-15(16)6-4-13/h3-6,12,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXAHKIMFPBKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
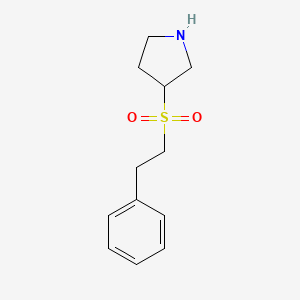
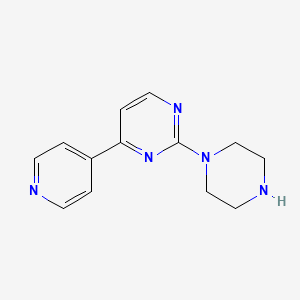
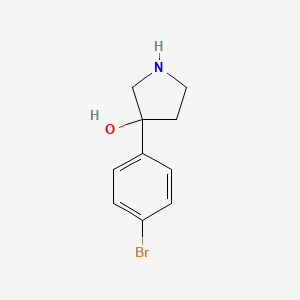
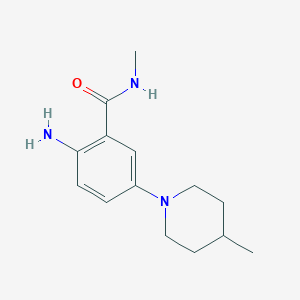
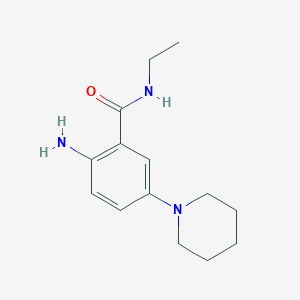
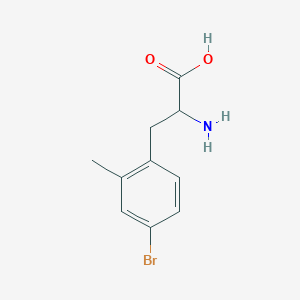
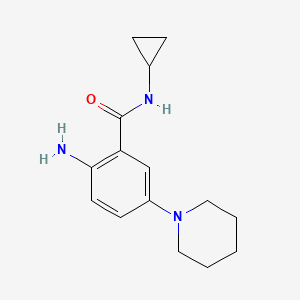
![3-pyrrolidin-1-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B7967337.png)
